molecular formula C11H15F2N B13223764 Butyl[(3,4-difluorophenyl)methyl]amine

Butyl[(3,4-difluorophenyl)methyl]amine

Cat. No.: B13223764
M. Wt: 199.24 g/mol
InChI Key: VHHYOIGQBOCSDX-UHFFFAOYSA-N
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Description

Butyl[(3,4-difluorophenyl)methyl]amine is a secondary amine characterized by a butyl group attached to a nitrogen atom that is also bonded to a 3,4-difluorobenzyl moiety. Its molecular formula is C₁₁H₁₅F₂N, with a molecular weight of 199.24 g/mol and a purity of ≥95% . It is primarily used as a laboratory intermediate, with applications in pharmaceutical research, such as synthesizing triazolo[4,5-d]pyrimidine derivatives .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-6-14-8-9-4-5-10(12)11(13)7-9/h4-5,7,14H,2-3,6,8H2,1H3

InChI Key

VHHYOIGQBOCSDX-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(3,4-difluorophenyl)methyl]amine typically involves the reaction of 3,4-difluorobenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification, such as distillation or recrystallization, to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Butyl[(3,4-difluorophenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl[(3,4-difluorophenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl[(3,4-difluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table highlights key structural and molecular distinctions between Butyl[(3,4-difluorophenyl)methyl]amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₁H₁₅F₂N 199.24 Butyl, 3,4-difluorobenzyl Lab intermediate; pharmaceutical synthesis
Benzyl[(3,4-difluorophenyl)methyl]amine C₁₄H₁₃F₂N 233.26 Benzyl, 3,4-difluorobenzyl Higher lipophilicity due to aromaticity
(3,4-Difluorophenyl)methylamine C₁₇H₂₀F₂N₂ 290.35 3,4-difluorobenzyl, dimethylamino-benzyl Enhanced electronic effects for receptor binding
Mannich Bases (e.g., 12a–e) Varies Varies 3,4-difluorophenyl, pyridyl/alkyl chains Antimicrobial/antioxidant activity; yields 44–71%
trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine C₉H₉F₂N 169.17 Cyclopropyl, 3,4-difluorophenyl Rigid structure for improved receptor affinity

Functional and Application-Based Differences

Lipophilicity and Solubility
  • The benzyl derivative (C₁₄H₁₃F₂N) exhibits higher lipophilicity than the butyl analog due to its aromatic benzyl group, which may enhance membrane permeability but reduce aqueous solubility .
Reactivity and Yield
  • Mannich reactions involving 3,4-difluorobenzylamine derivatives achieve moderate yields (44–71%), influenced by the steric and electronic properties of the amine substituent . Butyl groups may offer a balance between reactivity and steric hindrance compared to bulkier analogs.

Key Research Findings

  • This compound is critical in synthesizing high-purity intermediates for pharmaceuticals, though its exact biological activity remains underexplored .

Biological Activity

Butyl[(3,4-difluorophenyl)methyl]amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a benzylamine structure with fluorine substituents at the 3 and 4 positions of the phenyl ring. This configuration enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Property Description
Molecular Formula C12H14F2N
Molecular Weight 223.24 g/mol
Chemical Structure Chemical Structure

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. Fluorinated compounds often enhance biological activity against various cancer cell lines due to their ability to disrupt cellular processes. For instance, certain fluorinated derivatives have shown IC50 values ranging from 7 to 20 µM against different cancer types, suggesting a promising avenue for further exploration in oncology.

Antibacterial and Antifungal Properties

Similar compounds have been reported to possess antibacterial activity against multiple strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related derivatives ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics . The presence of fluorine atoms may enhance the interaction with bacterial membranes, contributing to their antibacterial potency.

The biological mechanisms through which this compound exerts its effects are still being elucidated. It is hypothesized that the compound may interfere with key signaling pathways involved in cell proliferation and survival. Studies on structurally similar Mannich bases have shown that they can inhibit DNA topoisomerase I and affect cellular apoptosis pathways .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzylamine Backbone : Reaction of a suitable benzaldehyde derivative with butylamine.
  • Fluorination : Introduction of fluorine substituents via electrophilic aromatic substitution.
  • Purification : The final product is purified using column chromatography or recrystallization techniques.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various fluorinated amines, this compound was included among several candidates. The results demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM, suggesting that this compound could be further developed as a therapeutic agent.

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of derivatives similar to this compound. The study highlighted its effectiveness against Pseudomonas aeruginosa, with inhibition zones comparable to those produced by conventional antibiotics .

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